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A Spectroscopic Guide to Differentiating Maleic
and Fumaric Acid
For Researchers, Scientists, and Drug Development Professionals

Maleic acid and fumaric acid, the cis and trans isomers of butenedioic acid, respectively,

exhibit distinct physical and chemical properties despite their identical chemical formula. These

differences, stemming from their geometric isomerism, are crucial in various applications,

including polymer synthesis and pharmaceutical formulation. This guide provides a

comprehensive comparison of these two dicarboxylic acids using key spectroscopic methods,

supported by experimental data and detailed protocols to aid in their unambiguous

identification.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for distinguishing between maleic and fumaric

acid by probing their vibrational modes, which are significantly influenced by intramolecular

versus intermolecular hydrogen bonding.

In maleic acid, the cis configuration allows for strong intramolecular hydrogen bonding

between the two carboxylic acid groups. This internal bonding gives rise to a characteristic

sharp and well-defined O-H stretching band. In contrast, the trans geometry of fumaric acid

favors intermolecular hydrogen bonding, resulting in a broad O-H stretching band. The carbonyl

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7760973?utm_src=pdf-interest
https://www.benchchem.com/product/b7760973?utm_src=pdf-body
https://www.benchchem.com/product/b7760973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(C=O) stretching frequencies also differ, with maleic acid typically showing two distinct bands,

one of which can be attributed to the hydrogen-bonded carbonyl. Fumaric acid, due to its

intermolecular interactions in the solid state, presents a broader carbonyl absorption.[1]

Table 1: Comparative IR Spectral Data of Maleic and Fumaric Acid

Functional Group Maleic Acid (cm⁻¹)
Fumaric Acid
(cm⁻¹)

Key Distinguishing
Feature

O-H Stretch ~3000 (sharp) 3120 - 2500 (broad)

Sharp vs. Broad due

to intra- vs.

intermolecular H-

bonding

C=O Stretch
~1700 (sharp, often

split)
~1680 (broad)

Sharp, distinct peaks

vs. a broad absorption

C=C Stretch ~1630 ~1645

Subtle difference, less

reliable for primary

identification

C-H bend (=C-H) ~1415 (out-of-plane) ~980 (out-of-plane)

Significant difference

in out-of-plane

bending vibrations

Experimental Protocol: Attenuated Total Reflectance
(ATR) - IR Spectroscopy

Sample Preparation: Ensure the solid samples of maleic acid and fumaric acid are dry and

finely powdered.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory

(e.g., a diamond or germanium crystal).

Record a background spectrum of the clean, empty ATR crystal.
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Sample Analysis:

Place a small amount of the powdered sample onto the ATR crystal, ensuring complete

coverage.

Apply consistent pressure using the ATR pressure clamp to ensure good contact between

the sample and the crystal.

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

Perform an ATR correction if necessary.

Baseline correct the spectrum to remove any broad background features.

Label the significant peaks corresponding to the O-H, C=O, C=C, and C-H bending

vibrations.

Caption: Key IR spectral differences arising from hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide definitive methods for distinguishing between

maleic and fumaric acid.

¹H NMR Spectroscopy
The chemical shift of the vinylic protons is the most telling feature in the ¹H NMR spectra. Due

to the anisotropic effect of the second carboxylic acid group, the vinylic protons of fumaric acid

are more deshielded and thus resonate at a higher chemical shift (further downfield) compared

to those of maleic acid.[2] In both molecules, the two vinylic protons are chemically equivalent

due to symmetry, resulting in a single peak for these protons and no observable cis or trans

coupling constant between them.[2]

Table 2: ¹H NMR Chemical Shifts (in DMSO-d₆)
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Compound Vinylic Protons (δ, ppm)
Carboxylic Acid Protons
(δ, ppm)

Maleic Acid ~6.2 ~13.0 (broad)

Fumaric Acid ~6.5 ~13.2 (broad)

¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbons in the ¹³C NMR spectrum are distinct for

the two isomers. The vinylic carbons and the carboxylic acid carbons of fumaric acid typically

appear at a slightly higher chemical shift compared to maleic acid.

Table 3: ¹³C NMR Chemical Shifts (in DMSO-d₆)

Compound Vinylic Carbons (δ, ppm)
Carboxylic Acid Carbons
(δ, ppm)

Maleic Acid ~130.5 ~166.8

Fumaric Acid ~134.2 ~167.5

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of the acid in a suitable deuterated solvent (e.g., 0.75

mL of DMSO-d₆ or D₂O) in an NMR tube.

Ensure the sample is fully dissolved. A small amount of a reference standard like

tetramethylsilane (TMS) can be added if not already present in the solvent.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A longer acquisition time and more scans will be necessary compared to ¹H NMR due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the solvent peak or TMS (0 ppm).

Integrate the peaks in the ¹H spectrum and label the chemical shifts in both spectra.
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Click to download full resolution via product page

Caption: General workflow for NMR-based isomer differentiation.

Raman Spectroscopy
Raman spectroscopy, which measures scattered light, is complementary to IR spectroscopy.

The selection rules for Raman activity differ from those for IR activity. For fumaric acid, which

possesses a center of inversion in its crystalline form, the rule of mutual exclusion applies. This

means that vibrational modes that are IR active will be Raman inactive, and vice versa. Maleic
acid, lacking a center of inversion, does not follow this rule, and some vibrational modes can

be both IR and Raman active.

A key distinguishing feature in the Raman spectra is the C=C stretching vibration. In fumaric

acid, this mode is typically strong and appears at a higher wavenumber (~1650 cm⁻¹)

compared to maleic acid (~1640 cm⁻¹), where it is weaker.
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Table 4: Comparative Raman Spectral Data of Maleic and Fumaric Acid

Vibrational Mode Maleic Acid (cm⁻¹)
Fumaric Acid
(cm⁻¹)

Key Distinguishing
Feature

C=C Stretch ~1640 (weaker) ~1650 (strong)

Strong C=C stretch in

fumaric acid due to

symmetry

C=O Stretch ~1695 ~1675

Different frequencies

for the carbonyl

stretch

Experimental Protocol: Raman Spectroscopy
Sample Preparation: Solid samples can be analyzed directly. A small amount of the

crystalline or powdered acid is placed on a microscope slide or in a sample holder.

Instrument Setup:

Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785

nm).

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

Sample Analysis:

Focus the laser on the sample.

Adjust the laser power and acquisition time to obtain a good quality spectrum while

avoiding sample damage or fluorescence.

Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

Data Processing:

Perform a baseline correction to remove any fluorescence background.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7760973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normalize the spectrum if necessary for comparison.

Identify and label the key Raman bands.

UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to differentiate between the two isomers, although the

differences are more subtle. Both molecules exhibit a π → π* transition due to the conjugated

system. However, the planarity and symmetry of the molecules affect the absorption maximum

(λmax). Fumaric acid, being more planar, generally has a slightly higher λmax and a larger

molar absorptivity (ε) compared to maleic acid.

Table 5: Comparative UV-Vis Spectral Data (in Ethanol)

Compound λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Maleic Acid ~205 ~10,000

Fumaric Acid ~208 ~12,000

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

Prepare stock solutions of known concentrations of maleic acid and fumaric acid in a UV-

transparent solvent (e.g., ethanol or water).

Prepare a series of dilutions to determine the linear range of absorbance.

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Fill a cuvette with the solvent to be used as a blank and record a baseline correction.

Sample Analysis:
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Fill a cuvette with the sample solution.

Scan the absorbance from approximately 190 nm to 400 nm.

Data Processing:

Identify the wavelength of maximum absorbance (λmax).

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity if the concentration

and path length are known.

In conclusion, while all the discussed spectroscopic methods can distinguish between maleic

and fumaric acid, NMR and IR spectroscopy generally provide the most definitive and easily

interpretable results for unambiguous identification in a research or quality control setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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